molecular formula C24H17N3 B14461719 2-Amino-4,5,6-triphenylpyridine-3-carbonitrile CAS No. 70312-91-3

2-Amino-4,5,6-triphenylpyridine-3-carbonitrile

Cat. No.: B14461719
CAS No.: 70312-91-3
M. Wt: 347.4 g/mol
InChI Key: VBFIYFFIBDURRU-UHFFFAOYSA-N
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Description

2-Amino-4,5,6-triphenylpyridine-3-carbonitrile is a heterocyclic compound with a pyridine core substituted with amino, phenyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5,6-triphenylpyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This multicomponent reaction proceeds through a series of steps including condensation, cyclization, and aromatization .

Industrial Production Methods

the principles of multicomponent reactions and the use of scalable catalysts suggest that it can be produced efficiently in larger quantities using similar synthetic routes as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6-triphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-4,5,6-triphenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4,5,6-triphenylpyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5,6-triphenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

70312-91-3

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

2-amino-4,5,6-triphenylpyridine-3-carbonitrile

InChI

InChI=1S/C24H17N3/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(27-24(20)26)19-14-8-3-9-15-19/h1-15H,(H2,26,27)

InChI Key

VBFIYFFIBDURRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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